3-Hydroxy Darifenacin
Description
Contextualization as a Key Metabolite of Darifenacin (B195073)
3-Hydroxy Darifenacin is chemically known as (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide. It is recognized as a significant metabolite of Darifenacin, a medication used to treat overactive bladder. caymanchem.compharmgkb.orgglpbio.com The formation of this compound occurs through a process called monohydroxylation, which takes place in the dihydrobenzofuran ring of the parent drug, Darifenacin. rxlist.comfda.goveuropa.eu
This compound itself acts as an antagonist of muscarinic receptors M1 through M5. caymanchem.comglpbio.combiomol.com
Chemical and Pharmacological Properties of this compound
| Property | Value |
|---|---|
| Synonym | UK 148993 caymanchem.compharmgkb.org |
| Molecular Formula | C28H30N2O3 caymanchem.combiomol.com |
| Molecular Weight | 442.6 g/mol caymanchem.com |
| CAS Number | 206048-82-0 caymanchem.combiomol.com |
| Receptor Binding (Ki in nM) | M1: 17.78, M2: 79.43, M3: 2.24, M4: 36.31, M5: 6.17 caymanchem.comglpbio.combiomol.com |
Significance of Metabolite Characterization in Drug Discovery and Development
Metabolites, the products of the body's biochemical transformation of a drug, are not always inactive. allucent.com Active metabolites can contribute to the therapeutic effects of the parent drug, and in some cases, such as with prodrugs, the metabolite is the primary active substance. allucent.commetwarebio.com Conversely, some metabolites can be associated with adverse reactions or toxicity. numberanalytics.comallucent.com Therefore, identifying and characterizing metabolites early in the drug development process is crucial for predicting potential drug-drug interactions, identifying toxic byproducts, and optimizing dosing regimens. numberanalytics.comallucent.com
The process of metabolite identification helps to pinpoint "metabolic soft spots" on a molecule—locations that are susceptible to metabolic changes which can lead to rapid clearance from the body. chromatographyonline.com This knowledge allows medicinal chemists to design more metabolically stable drug candidates, potentially improving their bioavailability and duration of action. sygnaturediscovery.comchromatographyonline.com Regulatory bodies like the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposure greater than 10% of the total drug-related components at a steady state. allucent.comnih.gov
The comprehensive analysis of a drug's metabolic pathways, including the identification and characterization of metabolites like this compound, is essential for developing safer and more effective medications. sygnaturediscovery.comnumberanalytics.com It allows for a deeper understanding of a drug's behavior in the body, from its absorption and distribution to its metabolism and excretion. primescholars.comacs.org
| Drug Design | Understanding metabolic pathways allows for the design of more stable and effective drug candidates. sygnaturediscovery.comchromatographyonline.com |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQBFMESJKUBQ-XQZUBTRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206048-82-0 | |
| Record name | UK-148993 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UK-148993 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Formation Pathways of 3 Hydroxy Darifenacin
Enzymatic Biotransformation of Darifenacin (B195073)
Role of Cytochrome P450 Monooxygenases in Hydroxylation
The hydroxylation of darifenacin is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes. taylorandfrancis.comdrugsporphyria.net These enzymes are crucial for the metabolism of a vast number of drugs and other foreign compounds.
The specific cytochrome P450 isoforms responsible for the metabolism of darifenacin are CYP2D6 and CYP3A4. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comdrugsporphyria.netresearchgate.netmims.comdrugbank.comfda.govunboundmedicine.comunict.it Both enzymes play a significant role in the biotransformation of darifenacin, with their relative contributions influencing the drug's pharmacokinetic profile. researchgate.netfda.gov CYP3A4 is involved in metabolism both in the gut wall and the liver. europa.eudrugsporphyria.netmims.com The formation of the hydroxylated metabolite of darifenacin, 3-Hydroxy Darifenacin (also known as UK-148,993), is attributed to the actions of both CYP3A4 and CYP2D6. nih.gov
The following table summarizes the key cytochrome P450 isoforms involved in darifenacin metabolism:
| Enzyme Family | Specific Isoform | Role in Darifenacin Metabolism | Location of Action |
| Cytochrome P450 | CYP2D6 | Primary metabolic pathway, including hydroxylation. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comdrugsporphyria.netresearchgate.netmims.comdrugbank.comfda.govunboundmedicine.comunict.it | Liver drugsporphyria.net |
| Cytochrome P450 | CYP3A4 | Primary metabolic pathway, including hydroxylation. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comdrugsporphyria.netresearchgate.netmims.comdrugbank.comfda.govunboundmedicine.comunict.it | Liver and gut wall europa.eudrugsporphyria.netmims.com |
The hydroxylation of darifenacin occurs with a degree of regioselectivity, primarily targeting the dihydrobenzofuran ring. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comfda.govhres.ca This specific site of hydroxylation leads to the formation of this compound. While darifenacin itself is administered as a single (S)-enantiomer, the stereoselectivity of the hydroxylation reaction is a key aspect of its metabolism. The metabolism of darifenacin has been described as moderately stereoselective.
Regioselectivity and Stereoselectivity of the Hydroxylation Reaction
Investigation of Metabolic Sites and Proposed Mechanisms within the Darifenacin Structure (e.g., hydroxylation at the dihydrobenzofuran ring)
The primary site for the metabolic hydroxylation of darifenacin is the dihydrobenzofuran ring. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comfda.govhres.ca This reaction introduces a hydroxyl group onto the ring structure, leading to the formation of this compound. This metabolite is one of the major circulating metabolites of darifenacin. fda.goveuropa.eudrugs.comfda.govhres.ca
The main metabolic routes for darifenacin are:
Monohydroxylation in the dihydrobenzofuran ring. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comfda.govhres.ca
Opening of the dihydrobenzofuran ring. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comfda.govhres.ca
N-dealkylation of the pyrrolidine (B122466) nitrogen. fda.goveuropa.eunih.govdrugs.comtaylorandfrancis.comfda.govhres.ca
Influence of Genetic Polymorphism (e.g., CYP2D6) on Darifenacin Metabolic Profile and this compound Formation
Genetic polymorphism of the CYP2D6 enzyme significantly influences the metabolism of darifenacin and consequently the formation of this compound. nih.govunboundmedicine.com Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, such as poor metabolizers (PMs), intermediate metabolizers, extensive metabolizers (EMs), and ultrarapid metabolizers. mims.commims.com
In individuals who are poor metabolizers of CYP2D6, the metabolism of darifenacin is primarily mediated by CYP3A4. fda.goveuropa.eudrugs.compharmgkb.org This can lead to higher plasma concentrations of the parent drug. mims.comunboundmedicine.commims.com Studies have shown that steady-state exposure to darifenacin was significantly higher in poor metabolizers compared to extensive metabolizers. mims.commims.compharmgkb.org For instance, one study reported that the Cmax and AUC of darifenacin in PMs were 1.9 and 1.7 times higher, respectively, compared to EMs. fda.govdrugs.com Another study noted that steady-state exposure in poor metabolizers was 164% and 99% higher with 7.5 mg and 15 mg daily doses, respectively. europa.eumims.compharmgkb.org
The prevalence of CYP2D6 poor metabolizers is estimated to be around 7% in Caucasians and 2% in African Americans. fda.govdrugs.comunboundmedicine.com
The following table summarizes the impact of CYP2D6 genetic polymorphism on darifenacin metabolism:
| CYP2D6 Phenotype | Primary Metabolic Enzyme | Impact on Darifenacin Exposure |
| Extensive Metabolizers (EMs) | CYP2D6 and CYP3A4 | Normal metabolism. |
| Poor Metabolizers (PMs) | Primarily CYP3A4 fda.goveuropa.eudrugs.compharmgkb.org | Increased exposure to darifenacin. fda.govdrugs.commims.comunboundmedicine.commims.com |
In Vitro Metabolic Stability and Formation Kinetics in Preclinical Biological Matrices (e.g., human liver microsomes, animal liver microsomes)
The formation kinetics of this compound, also known as UK-148,993, have been characterized through in vitro studies using human liver microsomes and through population pharmacokinetic modeling based on clinical data. nih.govnih.gov Human liver microsomes serve as a standard in vitro model to study phase I metabolism because they contain a rich supply of cytochrome P450 enzymes. nih.govif-pan.krakow.plsrce.hr
Studies using human liver microsomes have been instrumental in identifying the enzymes responsible for the formation of this compound and in quantifying the inhibitory potential of the parent drug, Darifenacin, on these enzymes. researchgate.netnih.gov One such study investigated the inhibitory effects of Darifenacin on seven major CYP enzymes using a cocktail of probe substrates. The results provided key kinetic parameters, such as the inhibition constant (Kᵢ), which are crucial for predicting drug-drug interactions. nih.gov For instance, Darifenacin was found to be an inhibitor of CYP2D6, the same enzyme partially responsible for its own metabolism into this compound. nih.gov
The table below summarizes the in vitro inhibition findings for Darifenacin on key CYP450 enzymes from a study using human liver microsomes.
| CYP Isozyme | Inhibitor | Probe Substrate | Kᵢ (µM) | Type of Inhibition |
| CYP2D6 | Darifenacin | Debrisoquine | 0.72 | Reversible |
| CYP3A4 | Darifenacin | Midazolam | >50 | - |
Data sourced from an in vitro study using pooled human liver microsomes. nih.gov
Furthermore, a comprehensive population pharmacokinetic model was developed using pooled data from multiple studies to describe the kinetics of both Darifenacin and its hydroxylated metabolite, this compound. nih.govnih.gov This model integrated data from 337 individuals and provided detailed estimates of clearance and bioavailability, which are directly related to the formation of this compound. nih.govnih.gov The model confirmed that the formation of the metabolite is significantly influenced by CYP2D6 genotype and the co-administration of potent CYP3A4 inhibitors like ketoconazole (B1673606) and erythromycin, which were found to decrease exposure to the metabolite by 61.2% and 28.8%, respectively. nih.gov
The following table presents key pharmacokinetic parameters for Darifenacin from the population model, which influence the subsequent formation of this compound.
| Parameter | Value (for typical male CYP2D6 extensive metabolizer) | Key Influencing Factors | Impact on Metabolite Formation |
| Clearance (CL) | 40.2 L/h | CYP3A4 inhibitors (e.g., ketoconazole decreases CL by 67.5%), Gender (31% lower in females), Circadian rhythm (10% lower at night) | A decrease in parent drug clearance can alter the rate of metabolite formation. |
| Absolute Bioavailability (F) | 15% (7.5 mg dose), 19% (15 mg dose) | CYP2D6 genotype (PMs have ~90% higher exposure than EMs), CYP3A4 inhibitors (increase F to ~100%), Race (56% lower in Japanese males) | Higher bioavailability of the parent drug leads to increased systemic exposure and substrate available for conversion to this compound. |
Data derived from a population pharmacokinetic model of Darifenacin and its hydroxylated metabolite. nih.govnih.gov
While the formation kinetics of this compound from its parent compound are well-documented through these models, specific in vitro data detailing the subsequent metabolic stability of this compound itself (e.g., its intrinsic clearance or half-life in microsomal incubations) are not extensively reported in the referenced literature. The available research primarily focuses on its rate of formation as a key component of the parent drug's disposition.
Preclinical Pharmacological Characterization of 3 Hydroxy Darifenacin
Muscarinic Receptor Binding Profile
The preclinical pharmacological assessment of 3-Hydroxy Darifenacin (B195073), a metabolite of Darifenacin, has elucidated its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). caymanchem.comnih.gov These receptors, designated M1 through M5, are integral to numerous physiological functions. mdpi.com
Studies utilizing Chinese hamster ovary (CHO) cells engineered to express individual human muscarinic receptor subtypes have been instrumental in defining the binding affinity of 3-Hydroxy Darifenacin. caymanchem.commedchemexpress.cnnih.gov These assays determined the inhibitor constant (Ki) values, which indicate the concentration of the compound required to occupy 50% of the receptors.
The Ki values for this compound across the five muscarinic receptor subtypes are as follows:
M1: 17.78 nM caymanchem.commedchemexpress.cn
M2: 79.43 nM caymanchem.commedchemexpress.cn
M3: 2.24 nM caymanchem.commedchemexpress.cn
M4: 36.31 nM caymanchem.commedchemexpress.cn
M5: 6.17 nM caymanchem.commedchemexpress.cn
These data reveal that this compound exhibits the highest affinity for the M3 receptor subtype, followed by the M5 and M1 subtypes. caymanchem.commedchemexpress.cn Its affinity for M2 and M4 receptors is comparatively lower. caymanchem.commedchemexpress.cn
A comparative analysis of the receptor binding profiles of this compound and its parent compound, Darifenacin, highlights differences in their affinities for muscarinic receptor subtypes. Darifenacin is recognized as a potent M3 selective antagonist. drugbank.comopenaccessjournals.comnih.gov In vitro studies have shown that Darifenacin has a significantly higher affinity for the M3 receptor compared to other subtypes. nih.govics.org Specifically, it demonstrates a 9-fold greater affinity for M3 over M1, 59-fold over M2 and M4, and 12-fold over M5 receptors. nih.gov
In one study, the pKi values for Darifenacin were reported as 8.2 for M1, 7.4 for M2, 9.1 for M3, 7.3 for M4, and 8.0 for M5. ics.org Another source provides Ki values for Darifenacin as 5.5 nM for M1, 47.0 nM for M2, 0.84 nM for M3, 8.6 nM for M4, and 2.3 nM for M5. helsinki.fi
When comparing the metabolite to the parent compound, both exhibit a preference for the M3 receptor. caymanchem.commedchemexpress.cnhelsinki.fi However, the absolute affinities and the selectivity ratios differ. For instance, this compound shows a 35-fold selectivity for M3 over M2 receptors. psu.edu While Darifenacin is reported to have a 30- to 100-fold higher affinity for M3 than for M1 and M2 receptors. nih.gov After accounting for plasma protein binding, the hydroxylated metabolite is considered to be about 50-fold less potent than Darifenacin in vivo. nih.gov
| Compound | M1 | M2 | M3 | M4 | M5 | Source |
|---|---|---|---|---|---|---|
| This compound | 17.78 | 79.43 | 2.24 | 36.31 | 6.17 | caymanchem.commedchemexpress.cn |
| Darifenacin | 5.5 | 47.0 | 0.84 | 8.6 | 2.3 | helsinki.fi |
This compound acts as a competitive antagonist at all five muscarinic receptor subtypes. caymanchem.commedchemexpress.cn This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, thereby preventing receptor activation. The selectivity of this compound for the M3 receptor subtype is a key aspect of its pharmacological profile. psu.edu The M3 receptors are heavily involved in the contraction of smooth muscles, such as those in the urinary bladder and gastrointestinal tract. drugbank.comnih.gov
The molecular structure of this compound, like its parent compound, dictates its interaction with the binding pocket of the muscarinic receptors. sci-hub.se The differences in amino acid sequences among the receptor subtypes lead to variations in the binding affinity of the antagonist. The notable selectivity of both Darifenacin and its hydroxylated metabolite for the M3 receptor over the M2 receptor is significant because both M2 and M3 subtypes are present in the bladder detrusor muscle, with M3 being primarily responsible for contraction. openaccessjournals.com
Comparative Analysis of Receptor Binding with Parent Compound Darifenacin
Functional Pharmacological Activity in Preclinical Models
The functional consequences of this compound's receptor binding have been investigated in various preclinical settings.
Functional assays in CHO cells expressing specific human muscarinic receptor subtypes confirm the antagonistic properties of this compound. caymanchem.commedchemexpress.cn In isolated tissue preparations, the effects of muscarinic antagonists can be further characterized. For instance, studies on isolated guinea pig urinary bladder and left atria have been used to assess the functional antagonism at M2 and M3 receptors, respectively. helsinki.fi While specific functional data for this compound in these exact tissues is not detailed in the provided search results, such assays are standard for evaluating muscarinic antagonists. helsinki.finih.gov For the parent compound Darifenacin, studies on guinea pig ileum and bladder smooth muscle preparations have demonstrated its potent inhibitory effects on carbachol-induced contractions. openaccessjournals.com
In vivo studies in animal models provide a more integrated understanding of a compound's pharmacological effects. For Darifenacin, studies in mice have demonstrated its ability to inhibit gastrointestinal transit, an effect attributed to its M3 receptor antagonism. ics.org Darifenacin was shown to inhibit intestinal transit by 18% at a 10 mg/kg dose and 29% at a 30 mg/kg dose. ics.org Another study in mice showed that oral administration of Darifenacin resulted in a significant and long-lasting binding to muscarinic receptors in tissues with high M3 subtype expression, like the bladder and submaxillary gland. researchgate.net
Studies on a rat model of pulmonary fibrosis found that Darifenacin could attenuate the fibrotic effects induced by bleomycin, suggesting a role for M3 receptor antagonism in this process. scirp.orgscirp.org Darifenacin treatment led to a decrease in hydroxyproline, TGF-β1, and TNF-α levels. scirp.orgscirp.org While these studies focus on the parent compound, they provide a framework for the expected in vivo activities of a potent M3 receptor antagonist like this compound, albeit with consideration for its differing potency. nih.gov
In Vitro Cellular and Tissue-Based Assays (e.g., CHO cell lines, isolated animal tissues)
Exploration of Other Potential Molecular and Cellular Interactions (e.g., enzyme modulation, signaling pathways in in vitro models)
Beyond its primary activity as a muscarinic receptor antagonist, the preclinical evaluation of this compound has explored other potential molecular and cellular interactions to build a comprehensive pharmacological profile. These investigations have primarily focused on its effects on cardiac ion channels and its relationship with metabolic enzymes, given its status as a major metabolite of Darifenacin.
Enzyme Modulation:
This compound is the primary hydroxylated metabolite of Darifenacin, formed mainly through the action of cytochrome P450 enzymes CYP2D6 and CYP3A4. fda.govelifesciences.org While the metabolic pathway leading to the formation of this compound is established, direct in vitro studies detailing the potential of this compound itself to inhibit or induce major CYP enzymes are not extensively available in the public domain. Research into the drug-drug interaction potential of the parent compound, Darifenacin, has shown that it can inhibit CYP2D6. nih.gov However, the contribution of its metabolites, including this compound, to this effect has not been fully elucidated. One study noted that a potential explanation for any underestimation of the inhibitory effect of Darifenacin on CYP2D6 in vivo could be the inhibitory properties of its metabolites, though specific data for this compound was not available. nih.gov
Signaling Pathways in In Vitro Models:
As a muscarinic receptor antagonist, this compound's principal effect on signaling pathways is the blockade of acetylcholine-induced cellular responses. scirp.org In vitro studies on the parent compound, Darifenacin, have demonstrated its ability to suppress acetylcholine-induced signaling cascades, such as the p38, ERK1/2, and Akt pathways in cancer cell lines. researchgate.net While this compound shares the same primary mechanism of action, specific in vitro studies detailing its modulation of these or other signaling pathways are limited.
However, investigations into its effects on oligodendrocyte progenitor cells (OPCs) have provided some insight. In a study examining the role of muscarinic receptors in oligodendrocyte differentiation, the parent compound Darifenacin was shown to counteract the inhibitory effects of acetylcholine on OPC differentiation, a process mediated through M3 muscarinic receptors. nih.gov This suggests that by blocking the M3 receptor, both Darifenacin and its active metabolite, this compound, can influence cellular differentiation pathways that are regulated by cholinergic signaling. nih.gov
Interaction with Cardiac Ion Channels:
A critical area of preclinical safety pharmacology is the assessment of a compound's potential to interact with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to QT interval prolongation and cardiac arrhythmias. elifesciences.orgresearchgate.net
Pharmacology reviews of Darifenacin and its metabolites have provided specific data on the interaction of this compound (UK-148,993) with cardiac ion channels. In an in vitro study assessing the binding to the hERG potassium channel, this compound was found to have little or no effect at concentrations up to 100 nM. hres.ca
Furthermore, in vitro electrophysiological studies using dog isolated Purkinje fibers, which are crucial for cardiac conduction, showed that this compound had no effect on key action potential parameters at concentrations up to 50 nM. hres.ca The parameters assessed included membrane potential, action potential amplitude, maximum rate of depolarization (Vmax), and action potential duration. hres.ca These findings indicate a low potential for this compound to directly alter cardiac electrophysiology at the cellular level at the tested concentrations.
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 17.78 |
| M2 | 79.43 |
| M3 | 2.24 |
| M4 | 36.31 |
| M5 | 6.17 |
| Assay | Model System | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| [³H]-dofetilide binding | hERG potassium channel expressed in HEK293 cells | Up to 100 nM | Little or no effect | hres.ca |
| Action Potential Parameters | Dog isolated Purkinje fibers | Up to 50 nM | No effect on membrane potential, action potential amplitude, Vmax, or action potential duration | hres.ca |
Advanced Analytical Methodologies for 3 Hydroxy Darifenacin Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is the cornerstone for analyzing 3-Hydroxy Darifenacin (B195073). These methods separate the metabolite from its parent compound, Darifenacin, and other potential impurities or endogenous substances present in the sample.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of 3-Hydroxy Darifenacin in biological fluids. researchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
In a typical LC-MS/MS method, plasma samples containing this compound are first prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interferences. researchgate.netresearchgate.net The extract is then injected into an HPLC system. Chromatographic separation is often achieved on a reverse-phase column, such as a C18 column. researchgate.net The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, often run in a gradient or isocratic mode. researchgate.netresearchgate.net
Following separation, the analyte enters the mass spectrometer, typically a triple quadrupole instrument. researchgate.net Ionization is usually performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI in positive ion mode being common. researchgate.netresearchgate.net The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For instance, while the parent drug Darifenacin's transition might be monitored at m/z 427.3 → 147.3, a unique transition would be selected for this compound, corresponding to its specific molecular weight and fragmentation pattern. researchgate.net This high selectivity allows for accurate quantification even at very low concentrations, with limits of quantification for related compounds reported in the picogram per milliliter (pg/mL) range. researchgate.net Plasma concentrations of darifenacin and its hydroxylated metabolite have been determined using atmospheric pressure ionization-mass spectrometry with limits of quantification as low as 0.113 nM for the metabolite. nih.gov
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a primary and widely used method for the analysis of Darifenacin and its related compounds, including this compound, especially in bulk drug and pharmaceutical formulations. veeprho.comrjptonline.org These methods are valued for their robustness, precision, and accessibility.
Reverse-phase HPLC (RP-HPLC) is the most common mode used. Separation is typically performed on C18 or C8 columns. rjptonline.orggoogle.com A variety of mobile phases can be employed, with a common choice being a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile or methanol. rjptonline.orggoogle.com The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal separation and peak shape. google.com
Detection is most often carried out using a UV detector set at a specific wavelength where the analyte exhibits maximum absorbance, such as 210 nm, 230 nm, or 286 nm. rjptonline.orggoogle.comresearchgate.net The retention time under specific chromatographic conditions is used to identify the compound, while the peak area is proportional to its concentration. rjptonline.org HPLC methods are crucial for impurity profiling during process development and for quality control of the final drug product. rasayanjournal.co.in
| Parameter | LC-MS/MS | HPLC-UV |
| Column | Zorbax SB C18, Acquity UPLC CSH Phenyl hexyl researchgate.netresearchgate.net | Symmetry BDS C18, Novapack C18, BDS Hypersil C18 rjptonline.orggoogle.com |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer researchgate.netresearchgate.net | Acetonitrile/Methanol and Phosphate Buffer rjptonline.orggoogle.com |
| Detection | Triple Quadrupole Mass Spectrometer (MRM Mode) researchgate.net | UV/Vis Detector (e.g., 210 nm, 230 nm, 286 nm) rjptonline.orggoogle.comresearchgate.net |
| Sample Type | Biological matrices (e.g., plasma, urine) researchgate.netnih.gov | Bulk drug, pharmaceutical formulations rjptonline.orgresearchgate.net |
| Primary Use | Bioanalysis, pharmacokinetic studies researchgate.netitmedicalteam.pl | Quality control, impurity profiling, stability studies rjptonline.orgrasayanjournal.co.in |
This table presents a summary of typical parameters used in advanced analytical methodologies for Darifenacin and its metabolites.
Beyond LC-MS and HPLC, other analytical techniques are employed in specific research contexts for the analysis of Darifenacin and its derivatives.
UV/Vis Spectrophotometry: This is a simple and cost-effective method for the quantitative determination of Darifenacin in bulk and tablet dosage forms. ajpaonline.com The method is based on measuring the absorbance of the drug in a suitable solvent, such as 0.1M Hydrochloric acid, at its wavelength of maximum absorption (λmax), which has been reported to be around 284 nm. ajpaonline.com Derivative spectrophotometry can also be used to enhance specificity and resolve the analyte from formulation excipients. researchgate.net
Spectrofluorimetry: This technique offers higher sensitivity and selectivity than UV/Vis spectrophotometry for certain molecules. While less common, it can be applied for the determination of fluorescent compounds.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers simplicity, cost-effectiveness, and high sample throughput. For Darifenacin analysis, the method involves applying the sample to a TLC plate precoated with silica (B1680970) gel. scholarscentral.com The plate is then developed in a suitable mobile phase, such as a mixture of n-hexane, ethyl acetate, and triethylamine. scholarscentral.com After development, the separated spots are quantified using a densitometer at a specific wavelength (e.g., 210 nm or 286 nm). researchgate.netscholarscentral.com HPTLC methods have been validated for the determination of Darifenacin in bulk drug and pharmaceutical forms and can be used as a stability-indicating method by separating the drug from its degradation products. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
Method Development and Validation Principles for Biological Matrices in Preclinical and In Vitro Studies
The development and validation of bioanalytical methods are critical to ensure the reliability of data from preclinical and in vitro studies. These processes are guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH). rjptonline.orgjuniperpublishers.com
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. scholarsresearchlibrary.com In the context of this compound analysis in biological matrices like plasma, specificity is paramount.
To assess selectivity, blank plasma samples from multiple sources are analyzed to investigate the presence of any interfering peaks from endogenous components at the retention time of this compound and any internal standard used. scholarsresearchlibrary.com The response of any interfering peak should be minimal, typically not more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). scholarsresearchlibrary.com This ensures that the measured concentration corresponds only to the analyte of interest and is not falsely elevated by matrix effects. molnar-institute.com
These parameters define the performance and sensitivity of the analytical method.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. rjptonline.org For this compound, this is determined by analyzing a series of calibration standards prepared in the biological matrix. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration, and a linear regression is performed. A correlation coefficient (r²) close to 1.0 (typically ≥0.99) indicates a good linear relationship. rjptonline.org Bioanalytical methods for Darifenacin have demonstrated linearity over concentration ranges from 10.00–20000.00 pg/mL in rat plasma and 0.025-10.384 ng/mL in human plasma. researchgate.netitmedicalteam.pl
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com It is often determined based on the signal-to-noise ratio (S/N), commonly accepted as a ratio of 3:1. juniperpublishers.com Alternatively, it can be calculated using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope. researchgate.netjuniperpublishers.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com The LOQ is a critical parameter for pharmacokinetic studies. It is frequently established at a signal-to-noise ratio of 10:1 or calculated as 10 × σ/S. researchgate.netjuniperpublishers.com For Darifenacin and its metabolites, highly sensitive LC-MS/MS methods have achieved LOQ values as low as 0.025 ng/mL in human plasma and 10 pg/mL in rat plasma. researchgate.netitmedicalteam.pl HPLC methods for bulk drug analysis have reported LOQ values around 0.8 µg/mL. rjptonline.org
| Validation Parameter | Description | Typical Acceptance Criteria / Finding |
| Selectivity | Ability to measure analyte in the presence of interferences. | Interference <20% of LLOQ response in blank matrix. scholarsresearchlibrary.com |
| Linearity (r²) | Correlation between concentration and instrument response. | ≥ 0.99. rjptonline.org |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1. juniperpublishers.com |
| LOQ | Lowest quantifiable concentration with accuracy and precision. | Signal-to-Noise Ratio ≈ 10:1; values of 10-25 pg/mL reported for LC-MS/MS. researchgate.netitmedicalteam.pljuniperpublishers.com |
This table summarizes key validation parameters and their typical criteria in the context of bioanalytical method development for this compound.
Evaluation of Accuracy and Precision
The reliability of quantitative data in metabolic research hinges on the accuracy and precision of the analytical methods employed. For this compound, the hydroxylated metabolite of Darifenacin, robust bioanalytical methods have been established to ensure the integrity of pharmacokinetic and metabolic profiling studies.
In a comprehensive pooled analysis of data from multiple clinical studies, the quantification of this compound and its parent compound in plasma was primarily achieved using atmospheric pressure ionization-mass spectrometry, with one study utilizing a comparable high-performance liquid chromatography-UV (HPLC-UV) method. nih.gov Consistency in the bioanalysis across these studies was a priority to allow for combined data assessment. nih.govnih.gov
The validation of these methods demonstrated a high degree of reliability. The limit of quantification (LOQ) established for this compound in plasma was 0.113 nM. nih.govnih.gov The accuracy of the analytical method, which describes the closeness of the measured value to the true value, was found to be within a range of 0.6% to 4.6%. nih.govnih.gov Precision, which measures the reproducibility of the results, was reported to be between 3.6% and 18.8%. nih.govnih.gov These validation parameters were determined over a concentration range relevant to the clinical studies of the parent drug, Darifenacin. nih.govnih.gov
| Parameter | Finding | Source |
|---|---|---|
| Limit of Quantification (LOQ) | 0.113 nM | nih.gov, nih.gov |
| Accuracy Range | 0.6% to 4.6% | nih.gov, nih.gov |
| Precision Range (RSD%) | 3.6% to 18.8% | nih.gov, nih.gov |
| Primary Analytical Technique | Atmospheric Pressure Ionization-Mass Spectrometry | nih.gov, nih.gov |
Application of Analytical Methods in Metabolic Profiling and Biotransformation Research
Analytical methods validated for this compound are instrumental in elucidating the metabolic fate of Darifenacin. The primary application of these methods is in quantifying the metabolite in biological matrices, such as plasma, to build comprehensive pharmacokinetic models and understand the biotransformation pathways of the parent drug. nih.govnih.gov
Research has identified the formation of this compound as a principal metabolic route for Darifenacin. medthority.com This biotransformation occurs through monohydroxylation on the dihydrobenzofuran ring of the Darifenacin molecule. medthority.com The analytical quantification has confirmed that the formation of this hydroxylated metabolite, also known by the research code UK-148,993, is mediated predominantly by two key cytochrome P450 enzymes: CYP3A4 and CYP2D6. nih.govnih.gov
The application of these analytical techniques has been crucial in drug-drug interaction studies. For instance, by quantifying the plasma concentrations of this compound in the presence and absence of specific enzyme inhibitors, researchers can determine the metabolic contribution of each enzyme. Studies have shown that the administration of potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and erythromycin, leads to a significant decrease in the exposure to the hydroxylated metabolite. nih.gov This demonstrates the utility of the analytical method in confirming the role of CYP3A4 in the biotransformation of Darifenacin. nih.gov
Furthermore, these methods are applied in population pharmacokinetic modeling to understand the variability in metabolism among different individuals. nih.gov The ability to accurately measure plasma concentrations of this compound allows for the assessment of factors such as genetic polymorphisms in CYP2D6, which can lead to different metabolizer phenotypes (e.g., poor versus extensive metabolizers) and consequently, variations in the levels of the metabolite. nih.gov The data generated from these analytical applications are essential for building models that describe the complete pharmacokinetic profile of Darifenacin and its metabolites. nih.govnih.gov
| Research Area | Application of Analytical Method | Key Findings | Source |
|---|---|---|---|
| Metabolic Pathway Identification | Quantification of metabolites in biological samples. | Confirmed monohydroxylation of the dihydrobenzofuran ring as a major pathway. | medthority.com |
| Enzyme Contribution | Measuring metabolite levels following administration of enzyme inhibitors. | Demonstrated that this compound is formed by CYP3A4 and CYP2D6. | nih.gov, nih.gov |
| Pharmacokinetic Modeling | Providing concentration-time data for population PK models. | Enabled the development of models incorporating factors like CYP2D6 genotype. | nih.gov |
| Drug-Drug Interaction Studies | Assessing the impact of co-administered drugs on metabolite formation. | Showed that CYP3A4 inhibitors (ketoconazole, erythromycin) reduce metabolite exposure. | nih.gov |
Chemical Synthesis and Biotransformation Approaches for 3 Hydroxy Darifenacin
Synthetic Routes for 3-Hydroxy Darifenacin (B195073) and Related Analogues for Research Purposes
The generation of specific metabolites like 3-Hydroxy Darifenacin or related analogues is essential for their use as analytical standards and for in-depth pharmacological studies. Synthesis strategies often focus on introducing a hydroxyl group at a specific position on a complex molecular scaffold.
Stereoselective Synthesis Methodologies
Achieving the correct stereochemistry is paramount in the synthesis of pharmacologically active molecules and their metabolites. The synthesis of chiral heterocyclic compounds, such as the 3-hydroxypyrrolidine moiety found in this compound, often relies on stereoselective methods. acs.org
One advanced approach combines photochemistry with enzymatic catalysis. For instance, a one-pot photoenzymatic synthesis has been developed for N-Boc-3-hydroxy-pyrrolidine, a key structural intermediate. acs.org This method utilizes a photochemical oxyfunctionalization that favors distal C-H positions, followed by a stereoselective enzymatic reduction of the resulting ketone. acs.org This process can achieve high conversions (up to 90%) and excellent enantiomeric excess (>99% ee), demonstrating a mild and simple workflow starting from readily available materials. acs.org
General strategies for synthesizing pyrrolidine-containing drugs often start with optically pure precursors like proline or 4-hydroxyproline, followed by functionalization of the existing chiral ring. mdpi.com Alternatively, stereoselective cyclization of acyclic starting materials can be employed to construct the pyrrolidine (B122466) ring with the desired stereochemistry. mdpi.com For the synthesis of Darifenacin itself, an efficient process involves the reaction of (S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. mdpi.com Adapting such established routes by using a pre-hydroxylated starting material or introducing the hydroxyl group at a key intermediate stage are viable strategies for producing this compound analogues.
Strategies for Isolation and Purification of Synthesized Metabolites or Impurities
Following synthesis or extraction from biological matrices, the isolation and purification of metabolites are critical steps to obtain a pure compound for analysis. The presence of impurities, unreacted starting materials, or other related substances necessitates robust purification techniques.
During the process development of Darifenacin, several related impurities have been identified, and their separation provides a model for isolating hydroxylated metabolites. rasayanjournal.co.in Column chromatography is a principal technique used for this purpose. rasayanjournal.co.in For instance, impurities from a synthesis reaction mixture were separated using flash column chromatography on silica (B1680970) gel. rasayanjournal.co.in A gradient elution system, using solvent mixtures like ethyl acetate-hexanes and methanol-dichloromethane, allows for the separation of individual compounds based on their polarity. rasayanjournal.co.in
For the analysis of darifenacin and its metabolites in biological fluids like plasma, solid-phase extraction (SPE) is a highly effective and rapid sample preparation method. nih.gov A high-throughput system using a 96-tube micropreparation block enables the simultaneous extraction of multiple samples. nih.gov This technique, when coupled with sensitive analytical methods like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/APCI-MS/MS), allows for the accurate determination and quantification of metabolites like this compound. nih.gov The purification of Darifenacin N-Oxide, another metabolite, involves an acid-base extraction followed by recrystallization, a technique also applicable to hydroxylated derivatives.
Table 1: Summary of Purification Techniques
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| Column Chromatography | Separation of synthesis impurities | Utilizes silica gel with gradient elution (e.g., ethyl acetate (B1210297)/hexanes) to separate compounds based on polarity. | rasayanjournal.co.in |
| Solid-Phase Extraction (SPE) | Isolation from biological fluids (plasma) | Enables rapid, high-throughput sample cleanup prior to HPLC-MS/MS analysis. | nih.gov |
| Recrystallization | Final purification of isolated compounds | Purifies product based on differences in solubility; effective for crystalline solids. | |
Enzymatic Synthesis and Biocatalysis for Targeted Hydroxylation
Biocatalysis offers an elegant and efficient alternative to traditional chemical synthesis for achieving selective hydroxylation, often with high regio- and stereoselectivity. nih.govscispace.com This approach leverages the power of enzymes to perform challenging chemical transformations under mild conditions.
Investigation of Enzyme Systems Facilitating Selective Hydroxylation
The biotransformation of Darifenacin in the human body is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. fda.govresearchgate.netnih.goveuropa.eumims.com Specifically, CYP3A4 and CYP2D6 are the key enzymes responsible for its metabolism in the liver. fda.govresearchgate.netnih.gov One of the three main metabolic pathways for Darifenacin is the monohydroxylation in the dihydrobenzofuran ring, which produces this compound. fda.govnih.goveuropa.eumims.com The products of this hydroxylation pathway are major circulating metabolites. fda.govnih.gov
The field of biocatalysis actively explores various enzyme classes for targeted hydroxylation reactions. nih.govscispace.com These include:
Cytochrome P450 Monooxygenases : Heme-containing enzymes that are central to drug metabolism and are capable of hydroxylating a wide range of aromatic compounds. nih.govscispace.com
Dioxygenases : These enzymes, such as Rieske-type dioxygenases, introduce two oxygen atoms into a substrate. nih.govscispace.com
Peroxidases and Peroxygenases : These heme-containing enzymes utilize hydrogen peroxide to perform hydroxylation. nih.govscispace.com
Ketoreductases (KREDs) : While primarily used for reducing ketones to chiral alcohols, engineered KREDs are a cornerstone of biocatalytic synthesis for producing hydroxylated intermediates for pharmaceuticals. mdpi.commdpi.comresearchgate.net
The use of whole microbial cells or isolated enzymes for biocatalytic oxygen transfer is a well-established and efficient method for achieving selective hydroxylation of aromatic compounds, which are valuable precursors for pharmaceuticals. nih.govscispace.com
Table 2: Key Enzyme Systems in Hydroxylation
| Enzyme System | Role in Hydroxylation | Example Application | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP3A4, CYP2D6) | Primary metabolism of Darifenacin | Formation of this compound in the liver. | fda.govresearchgate.netnih.gov |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Synthesis of chiral hydroxylated intermediates for various drugs. | mdpi.comresearchgate.net |
| Dioxygenases / Peroxidases | General biocatalytic hydroxylation | Synthesis of hydroxylated aromatics for pharmaceutical precursors. | nih.govscispace.com |
Elucidation of General Enzymatic Reaction Mechanisms (e.g., radical mechanisms, electrophilic aromatic substitution in hydroxylation reactions)
Understanding the mechanism of enzymatic hydroxylation is key to harnessing and engineering enzymes for synthetic purposes. For cytochrome P450-catalyzed aromatic hydroxylation, several mechanisms have been proposed and studied. acs.org The specific pathway can depend on the substrate's chemical properties and the enzyme's active site environment. acs.org
Three widely discussed mechanisms for the P450-catalyzed hydroxylation of an aromatic ring like benzene (B151609) are:
Epoxidation Pathway : The enzyme first forms an epoxide across a double bond of the aromatic ring. This epoxide intermediate is then opened, often through protonation, to yield the final hydroxylated phenol (B47542) product. acs.orgpnas.org
The "NIH Shift" : This mechanism involves the migration of a hydrogen atom from the site of hydroxylation to an adjacent carbon atom, which forms a keto intermediate. acs.org This intermediate then undergoes keto-enol tautomerization to give the hydroxylated aromatic product. acs.orgpnas.org
Direct Hydroxylation : This pathway involves the direct insertion of an oxygen atom into a C-H bond, potentially through a radical-based mechanism or a process involving proton shuttling via the heme porphyrin ring. acs.org
Other enzyme families utilize different mechanisms. Pterin-dependent aromatic amino acid hydroxylases use a tetrahydropterin (B86495) cofactor as the electron source to reduce an oxygen atom for hydroxylation. nih.gov The reaction is believed to proceed through a highly reactive iron-oxygen species. nih.gov Diiron hydroxylases, such as toluene (B28343) 4-monooxygenase, also catalyze aromatic hydroxylation and are thought to proceed via transient epoxide intermediates. pnas.org These diverse enzymatic strategies highlight nature's sophisticated solutions for performing one of the most challenging reactions in synthetic chemistry. nih.govscispace.com
Structure Activity Relationship Sar and Computational Studies of 3 Hydroxy Darifenacin
Impact of Hydroxylation on Molecular Conformation and Receptor Binding Affinity
The introduction of a hydroxyl group to the darifenacin (B195073) molecule, forming 3-hydroxy darifenacin, significantly influences its interaction with muscarinic receptors. This chemical modification, a primary metabolic route for darifenacin, alters the compound's binding affinity and selectivity, which are critical determinants of its pharmacological profile. fda.govwikidoc.org
Radioligand binding studies have been instrumental in quantifying these changes. In studies using human recombinant muscarinic receptor subtypes, darifenacin demonstrates a high affinity for the M3 receptor. wikidoc.orgdrugbank.com Specifically, darifenacin's affinity for the M3 receptor is 9- and 12-fold greater than for M1 and M5 receptors, respectively, and 59-fold greater than for both M2 and M4 receptors. drugbank.comtaylorandfrancis.com
The metabolite, this compound, also known as UK-148,993, exhibits a notable shift in its receptor binding profile. google.compharmgkb.org While it retains a high affinity for muscarinic receptors, its selectivity is altered. nih.govpsu.edu One study found that this compound is 6-fold less selective for M3 receptors over M1 receptors when compared to the parent compound, darifenacin. google.com This reduction in M3 selectivity suggests that the hydroxylated metabolite may be more likely to interact with other muscarinic receptor subtypes, potentially leading to a different side-effect profile. google.com
Further research has shown that both darifenacin and this compound display high affinity in competing for [3H]quinuclidinyl benzilate ([3H]QNB) binding in both human bladder detrusor and mucosal membranes. nih.govpsu.edu This indicates that both the parent drug and its metabolite can bind to muscarinic receptors in these tissues, which are key sites of action for the treatment of overactive bladder. nih.gov
A population pharmacokinetic-pharmacodynamic analysis revealed that this compound is approximately ninefold less potent than darifenacin in vivo in reducing salivary flow, an M3-mediated response. nih.gov When corrected for plasma protein binding, the metabolite was estimated to be about 50-fold less potent than the parent drug. nih.gov
The hydroxylation occurs on the dihydrobenzofuran ring of the darifenacin molecule. fda.govwikidoc.org This addition of a polar hydroxyl group can be expected to alter the molecule's electronic distribution and its ability to form hydrogen bonds, thereby influencing its fit and interaction with the binding pocket of the muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Darifenacin | 7.08 caymanchem.com | 44.67 caymanchem.com | 0.76 caymanchem.com | 45.71 caymanchem.com | 9.33 caymanchem.com |
| This compound | 17.78 glpbio.com | 79.43 glpbio.com | 2.24 glpbio.com | 36.31 glpbio.com | 6.17 glpbio.com |
This table presents the binding affinities (Ki) of darifenacin and this compound for the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
In Silico Molecular Modeling and Docking Studies of Enzyme-Substrate/Receptor-Ligand Interactions
Computational methods, including molecular modeling and docking studies, provide valuable insights into the interactions between this compound and its biological targets at a molecular level. These in silico approaches complement experimental data by predicting binding conformations and elucidating the structural basis for observed affinities and metabolic pathways.
Darifenacin is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. fda.govtaylorandfrancis.comnih.gov One of the main metabolic routes is the monohydroxylation in the dihydrobenzofuran ring, which produces this compound. fda.govwikidoc.orgnih.gov Molecular modeling can be employed to simulate the docking of darifenacin into the active sites of these enzymes. Such studies can reveal the probable orientation of the substrate that facilitates the hydroxylation at the 3-position of the dihydrobenzofuran ring. The specific interactions, such as hydrogen bonds and hydrophobic interactions between the drug molecule and the amino acid residues of the enzyme's active site, can be visualized and analyzed.
Molecular modeling analyses have been performed on darifenacin and its metabolites to understand their chemical reactivity and potential for toxicity. researchgate.net These studies, using methods like molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT), have shown that darifenacin and its metabolites, including presumably this compound, have large LUMO-HOMO energy gaps, suggesting they are kinetically inert. researchgate.net The molecular surfaces of these compounds are rich in neutral and electron-rich areas, making them susceptible to electrophilic and lipophilic attacks, which is consistent with their metabolism by CYP enzymes. researchgate.net The lack of significant electron-deficient regions suggests a lower likelihood of nucleophilic attacks that could lead to cellular toxicity. researchgate.net
Table 2: Predicted Binding Interactions from a Hypothetical Docking Study
| Ligand | Receptor | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| This compound | Muscarinic M3 Receptor | Tyr114, Asn419 | Hydrogen Bond |
| Trp428, Tyr506 | Pi-Pi Stacking | ||
| Cys431 | Hydrophobic Interaction |
This table provides a hypothetical representation of the types of interactions that could be identified through molecular docking studies of this compound with the M3 muscarinic receptor.
Quantitative Structure-Activity Relationship (QSAR) Analysis Pertaining to Metabolic Fate or Preclinical Pharmacological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or metabolic fate. unipd.it For this compound, QSAR models could be developed to predict its metabolic stability, its affinity for muscarinic receptors, or its potential for off-target effects based on its molecular descriptors.
A QSAR analysis for the metabolism of darifenacin and its derivatives would involve calculating a range of molecular descriptors for each compound, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with experimentally determined metabolic rates by enzymes like CYP2D6 and CYP3A4. researchgate.net Such a model could help in understanding which structural features are most influential in determining the rate and site of metabolism. For instance, the electronic properties of the dihydrobenzofuran ring in darifenacin could be a key determinant for its hydroxylation to this compound.
In terms of pharmacological efficacy, a QSAR model could be built to relate the structural properties of darifenacin, this compound, and other related compounds to their binding affinities for the M3 muscarinic receptor. This would involve correlating descriptors that define the shape, size, and electronic features of the ligands with their experimentally measured Ki values. The model could highlight the importance of the diphenylacetamide moiety and the pyrrolidine (B122466) ring, as well as the impact of substitutions like the hydroxyl group in this compound, on receptor binding.
Enzymatic Interactions and Metabolic Interconversions Involving 3 Hydroxy Darifenacin
Assessment of 3-Hydroxy Darifenacin’s Potential as an Enzyme Inhibitor or Inducer (e.g., on other CYP isoforms or drug transporters in in vitro systems)
The parent compound, darifenacin (B195073), is known to interact with cytochrome P450 enzymes; its metabolism is primarily mediated by CYP2D6 and CYP3A4. drugbank.comeuropa.euwikipedia.org In vitro and in vivo studies have demonstrated that darifenacin itself is a competitive inhibitor of CYP2D6. nih.gov
However, based on available scientific literature, there is a notable lack of specific data from in vitro studies designed to assess the potential of its metabolite, this compound (also known as UK-148,993), as either an enzyme inhibitor or an inducer of cytochrome P450 (CYP) isoforms or drug transporters. While research has characterized this compound as an antagonist of muscarinic receptors with specific binding affinities (K_i_s = 17.78, 79.43, 2.24, 36.31, and 6.17 nM for M1-5 receptors, respectively, in CHO cells), its effects on drug-metabolizing enzymes have not been detailed in the public domain. glpbio.comcaymanchem.com
Current information focuses on the metabolic origins of this compound from its parent compound rather than its own influence on metabolic enzyme systems. nih.govnih.gov Therefore, its capacity to perpetrate drug-drug interactions via inhibition or induction of CYPs or transporters remains uncharacterized.
Investigation of Further Metabolic Transformations of this compound (e.g., subsequent phase II metabolism like glucuronidation, further oxidation pathways)
This compound is a primary, major circulating metabolite of darifenacin. europa.eufda.gov It is formed through a Phase I metabolic reaction, specifically monohydroxylation in the dihydrobenzofuran ring, a process mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. europa.eunih.govresearchgate.net
Following its formation in Phase I, metabolites containing functional groups like hydroxyls are typically candidates for subsequent Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which increases the water solubility of the compound, thereby deactivating it and facilitating its excretion from the body. numberanalytics.com Glucuronidation, the conjugation with glucuronic acid, is one of the most common and significant Phase II pathways for molecules possessing a hydroxyl group. numberanalytics.com
Given its chemical structure, which features a newly introduced hydroxyl group, it is scientifically plausible that this compound undergoes further metabolism via Phase II conjugation, most likely glucuronidation. This would be a typical detoxification step to create a more hydrophilic glucuronide conjugate for elimination. However, specific studies confirming the glucuronidation of this compound or identifying other further oxidative pathways for this particular metabolite are not described in the reviewed scientific literature. The primary focus of existing research has been on its formation from the parent drug, darifenacin. europa.eufda.govresearchgate.net
Compound Names Mentioned
Emerging Research Frontiers and Methodological Advancements for 3 Hydroxy Darifenacin Research
Development of Novel Techniques for Comprehensive Metabolite Profiling and Identification
The identification and quantification of metabolites are foundational to drug development. Darifenacin (B195073) is extensively metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, and also in the gut wall by CYP3A4. europa.eudrugbank.com The metabolism follows three primary routes: monohydroxylation of the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine (B122466) nitrogen. fda.govfda.gov 3-Hydroxy Darifenacin is the major product of the monohydroxylation pathway. hres.ca
Advanced analytical techniques are essential for the detailed profiling of these metabolic pathways. Historically and currently, methods combining high-performance liquid chromatography (HPLC) with sensitive detection are employed. nih.gov Modern advancements lean heavily on mass spectrometry (MS), particularly techniques like Atmospheric Pressure Ionization-Mass Spectrometry (API-MS), which offer high sensitivity and specificity for quantifying metabolites in complex biological matrices like plasma. nih.gov
The consistency and accuracy of these methods are paramount. For instance, bioanalytical methods for darifenacin and its hydroxylated metabolite have reported limits of quantification (LOQ) at 0.0586 nM and 0.113 nM, respectively, with high precision and accuracy. nih.govnih.gov Future developments in this area may involve the integration of high-resolution mass spectrometry (HRMS) for more definitive structural elucidation of novel or low-level metabolites and the use of advanced data processing software to create more comprehensive metabolic maps.
Table 1: Primary Metabolic Pathways of Darifenacin
| Metabolic Route | Description | Key Metabolite(s) |
|---|---|---|
| Monohydroxylation | Addition of a hydroxyl group to the dihydrobenzofuran ring. | This compound (UK-148,993) |
| Ring Opening | Fission of the dihydrobenzofuran ring structure. | UK-222,247 |
| N-dealkylation | Removal of the ethyl-dihydrobenzofuran group from the pyrrolidine nitrogen. | UK-88,862 |
Advancements in Computational Modeling for Predicting Drug Metabolism and Designing Metabolically Stable Analogues
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of pharmacokinetic properties and guiding the design of new chemical entities. eurekaselect.com In the context of darifenacin and its metabolites, several computational approaches have been utilized.
Population pharmacokinetic (PopPK) modeling is a powerful technique for analyzing data from clinical trials to understand the sources of variability in drug concentrations among individuals. nih.gov A pooled analysis of 18 studies used Non-linear Mixed Effects Models (NONMEM) to describe the pharmacokinetics of both darifenacin and this compound. nih.govnih.gov This comprehensive model incorporated a two-compartment disposition model and accounted for factors like CYP2D6 genotype, drug formulation, and saturable first-pass metabolism, providing a detailed understanding of the formation and elimination kinetics of this compound. nih.govnih.gov
At the molecular level, modeling techniques such as Density Functional Theory (DFT) have been applied to investigate the properties of darifenacin and its metabolites. researchgate.net These analyses, performed at the B3LYP/6-31G* level, calculated the LUMO-HOMO energy differences for the parent drug and its metabolites, including this compound. researchgate.net The large energy gaps observed (5.2 to 5.6 eV) suggest that these compounds are kinetically inert, indicating a low propensity for engaging in nucleophilic attacks that could lead to certain types of cellular toxicity. researchgate.net
These computational tools are also pivotal in the rational design of metabolically stable analogues. eurekaselect.com By identifying metabolically labile sites on a parent molecule, medicinal chemists can make targeted structural modifications. mdpi.com For instance, strategies like bioisosteric replacement, where a susceptible chemical group is replaced with a more stable one that retains biological activity, could be applied to the darifenacin scaffold. temple.edu Future computational work could involve developing more sophisticated quantitative structure-activity relationship (QSAR) and machine learning models to more accurately predict sites of metabolism and guide the design of next-generation M3 antagonists with improved metabolic profiles. eurekaselect.comnih.gov
Table 2: Key Findings from Computational Modeling of Darifenacin and this compound
| Modeling Technique | Software/Method | Key Finding | Reference |
|---|---|---|---|
| Population Pharmacokinetics | NONMEM Version VI | Described the pharmacokinetics of darifenacin and its hydroxylated metabolite with a two-compartment disposition model, identifying key covariates influencing metabolism and bioavailability. | nih.govnih.gov |
| Molecular Modeling | Spartan '02 (DFT at B3LYP/6-31G* level) | Darifenacin and its metabolites, including this compound, have large LUMO-HOMO energy gaps, suggesting they are kinetically inert. | researchgate.net |
Future Directions in Preclinical Pharmacological Characterization and Mechanistic Studies of Metabolites
Pharmacologically, this compound is an antagonist of muscarinic receptors. glpbio.comcaymanchem.com In vitro binding assays using Chinese Hamster Ovary (CHO) cells expressing human recombinant muscarinic receptors have determined its affinity across subtypes M1 through M5. glpbio.comcaymanchem.com Like its parent compound, it shows the highest affinity for the M3 receptor subtype. glpbio.comcaymanchem.com
Table 3: Muscarinic Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 17.78 |
| M2 | 79.43 |
| M3 | 2.24 |
| M4 | 36.31 |
| M5 | 6.17 |
(Source: glpbio.comcaymanchem.com)
Future research should aim to confirm these findings across other M3-mediated functions and explore potential activity at other receptor subtypes where it shows affinity. Mechanistic studies could investigate whether this compound has any unique signaling properties or potential for off-target effects not observed with the parent drug. science.gov Additionally, as the parent compound darifenacin is being explored for new therapeutic applications, such as in oncology, it would be prudent for future preclinical studies to include this compound to fully characterize the activity of all major metabolic products in these new contexts. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying 3-Hydroxy Darifenacin's M3 receptor selectivity?
- Methodological Guidance :
- In vitro models : Use radioligand binding assays to quantify receptor affinity (e.g., competition binding with [³H]-NMS) . Validate selectivity via comparative analysis against M1, M2, M4, and M5 receptors.
- In vivo models : Employ isolated bladder or ileum tissue preparations to measure contractile responses to carbachol, with darifenacin pretreatment to assess M3-specific inhibition .
- Clinical correlation : Design dose-escalation studies in human trials to confirm receptor selectivity (e.g., darifenacin 7.5 mg vs. 15 mg) and monitor adverse effects like dry mouth as a proxy for M3 blockade .
Q. How can researchers optimize pharmacokinetic profiling for this compound in preclinical studies?
- Methodological Guidance :
- Use LC-MS/MS to quantify plasma and tissue concentrations, focusing on bioavailability and half-life.
- Assess metabolic stability via liver microsome assays (human/rodent) to identify major metabolites .
- Cross-reference clinical trial data (e.g., darifenacin 15 mg oral dosing) to validate preclinical models .
Advanced Research Questions
Q. How should contradictory findings in clinical trial data on darifenacin’s efficacy be reconciled?
- Methodological Guidance :
- Data triangulation : Pool results from multiple RCTs (e.g., Appendix Tables F27–F55 ) and apply meta-analytic frameworks (e.g., random-effects models) to account for heterogeneity.
- Subgroup analysis : Stratify by age, baseline symptom severity, or comorbidities (e.g., older adults with OAB ).
- Example conflict resolution : Incontinence episode reduction (50–70%) showed dose-dependency in some trials but not others; re-analyze using individual patient data (IPD) to identify non-linear responders .
Q. What strategies are effective for evaluating darifenacin’s off-target effects in oncology research?
- Methodological Guidance :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with non-muscarinic targets (e.g., CHI3L1 in pancreatic cancer ).
- Functional assays : Test darifenacin (10–30 µM) in SRB assays on PDAC cells vs. non-tumorigenic lines (e.g., HPNE) to assess selectivity .
- Pathway analysis : Combine darifenacin with gemcitabine and measure Akt phosphorylation via Western blot to explore chemosensitization mechanisms .
Q. How can researchers design robust studies to assess darifenacin’s cognitive safety profile in older populations?
- Methodological Guidance :
- Neuropsychological testing : Administer validated tools (e.g., Mini-Mental State Exam) in RCTs comparing darifenacin 7.5 mg vs. 15 mg .
- Blood-brain barrier (BBB) penetration studies : Use in vitro BBB models or PET imaging with [¹¹C]-darifenacin to quantify cerebral exposure .
- Longitudinal monitoring : Track adverse events (e.g., somnolence, dizziness) over ≥12 weeks in elderly cohorts with comorbidities (e.g., diabetes, Alzheimer’s) .
Key Methodological Takeaways
- For receptor studies : Prioritize functional assays (e.g., tissue contraction) over binding assays to capture physiological relevance .
- For clinical contradictions : Use IPD meta-analysis to resolve dose-response discrepancies .
- For repurposing studies : Leverage computational docking to identify novel targets before functional validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
